9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
9-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2/c1-13-4-3-5-15(8-13)11-24-20-21-10-16-12-23-18-7-6-14(2)9-17(18)19(16)22-20/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQYPKXJCHQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C3CSC4=C(C3=N2)C=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiochromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via condensation reactions involving suitable amines and carbonyl compounds.
Attachment of the 3-methylbenzylsulfanyl Group: This step often involves nucleophilic substitution reactions where the thiochromene-pyrimidine intermediate reacts with 3-methylbenzyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiochromene ring, potentially leading to dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Thiols, amines, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Thiochromeno[4,3-d]pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its ability to interact with specific molecular targets in cells, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of cell death in cancer cells. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Key structural features :
- Thiochromeno[4,3-d]pyrimidine core: Provides rigidity and π-conjugation, influencing electronic properties and binding interactions.
- 3-Methylbenzylsulfanyl group (C2) : Introduces aromatic and alkyl components, modulating solubility and target affinity.
Synthetic routes for analogous compounds involve cyclocondensation of thiourea derivatives with carbonyl intermediates or functionalization via nucleophilic substitution at the pyrimidine ring .
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiochromeno-pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. In contrast, the methyl group in the target compound improves lipophilicity and may favor passive diffusion across membranes .
- Halogen Substitution : Chlorophenyl derivatives (e.g., ) exhibit stronger binding to kinases like CDK2/Cyclin E due to halogen bonding, but the target compound’s methylbenzyl group may prioritize hydrophobic interactions .
- Thioxo vs. Sulfanyl : Thioxo groups (C=S) in improve hydrogen-bonding capacity, whereas the sulfanyl (S-CH2) linker in the target compound offers conformational flexibility .
Physicochemical Properties
- Lipophilicity : The target compound’s log kw (chromatographic hydrophobicity index) is predicted to be ~3.2, intermediate between the nitro analogue (log kw ~3.8) and piperidine-containing derivatives (log kw ~2.5) .
- Solubility : Sulfanyl groups generally enhance aqueous solubility compared to thioxo derivatives, but the methylbenzyl substituent may counterbalance this effect .
Biological Activity
9-Methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine (CAS: 478246-86-5) is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2S2, with a molecular weight of approximately 350.51 g/mol. The compound features a thiochromeno-pyrimidine core, which is significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2S2 |
| Molecular Weight | 350.51 g/mol |
| CAS Number | 478246-86-5 |
| Purity | >90% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related thiazolo-pyrimidine derivatives have shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) :
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. For example, molecular docking studies suggest that related compounds can effectively bind to DNA gyrase and MurD, inhibiting bacterial growth through disruption of essential cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of thiochromeno-pyrimidine derivatives:
-
Study on Antimicrobial Activity :
- A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that specific substitutions on the pyrimidine ring enhanced antibacterial efficacy .
- The most active compounds displayed significant inhibition zones in agar diffusion tests against clinical strains .
-
Toxicity Assessment :
- Toxicity studies using human cell lines (e.g., HaCat keratinocytes) revealed that while some derivatives exhibited low toxicity, others showed cytotoxic effects at higher concentrations . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic profiles.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other thiazolo-pyrimidines and related compounds:
| Compound Name | MIC (µM) against E. coli | Antifungal Activity |
|---|---|---|
| This compound | TBD | Moderate |
| Thiazolo-pyrimidine derivative A | 0.21 | Strong against C. albicans |
| Thiazolo-pyrimidine derivative B | TBD | Weak |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in constructing the thiochromeno[4,3-d]pyrimidine core, and how are they addressed?
- Methodology : The core is synthesized via cyclization reactions between phenolic and pyrimidine precursors. A major challenge is controlling regioselectivity during thiolation and avoiding side reactions.
- Step 1 : Cyclization under reflux with catalysts like p-toluenesulfonic acid to form the chromeno-pyrimidine backbone .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using 3-methylbenzyl thiol derivatives. Solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) are critical to minimize disulfide byproducts .
- Step 3 : Final acylation or alkylation steps to introduce substituents, monitored by TLC and purified via column chromatography .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation :
- NMR : and NMR to verify substituent positions (e.g., methyl groups at C9 and C3-benzyl) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in sulfur positioning and ring puckering .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 435.12) .
Advanced Research Questions
Q. What strategies optimize reaction yields during sulfanyl group introduction, and how do substituents affect biological activity?
- Optimization Strategies :
- Catalysts : Use of CuI or Pd(PPh) to accelerate thiol-ether bond formation, improving yields from 45% to 72% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, while inert atmospheres (N) prevent oxidation .
- Substituent Impact :
- Table 1 : Comparison of derivatives with varying aryl groups (data from ):
| Substituent Position | Biological Activity (IC, µM) | Key Finding |
|---|---|---|
| 3-Methylbenzyl | 1.2 (Anticancer) | Highest potency due to lipophilic interactions |
| 4-Fluorophenyl | 3.8 | Reduced activity from electron-withdrawing effects |
| 2-Methoxyphenyl | 2.5 | Moderate activity with improved solubility |
Q. How can contradictions in biological activity data across structural analogs be reconciled?
- Root Causes :
- Variability in Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Conformational Flexibility : Sulfanyl group orientation affects target binding; molecular dynamics simulations clarify steric hindrance .
- Resolution Strategies :
- Standardized Assays : Use isogenic cell lines and fixed incubation periods (e.g., 48 hours) .
- Docking Studies : AutoDock Vina predicts binding poses to correlate substituent effects with activity trends .
Q. What computational approaches predict the compound’s drug-likeness and target interactions?
- Methods :
- Physicochemical Properties : SwissADME calculates logP (3.1), TPSA (85 Ų), and Lipinski compliance (0 violations) .
- Molecular Dynamics : GROMACS simulates binding stability to kinases (e.g., EGFR), identifying key hydrogen bonds with pyrimidine N1 and sulfanyl S .
- ADMET Prediction : pkCSM models oral bioavailability (76%) and CYP3A4 inhibition risk .
Data Contradiction Analysis
Q. Why do some studies report divergent crystallographic data for sulfur-containing analogs?
- Key Factors :
- Crystallization Solvents : Ethanol vs. DMF alters packing patterns, leading to variations in unit cell parameters .
- Disorder in Sulfur Positions : SHELXL refinement with "FREE" flagging resolves ambiguous electron density near sulfanyl groups .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side products .
- Characterization : Combine XRD with DFT-optimized structures (e.g., Gaussian09) to validate stereochemistry .
- Biological Testing : Include positive controls (e.g., doxorubicin) and dose-response curves to ensure assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
